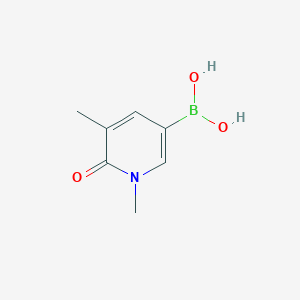

(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

Description

(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a dihydropyridine core substituted with methyl groups at the 1- and 5-positions and a boronic acid moiety at the 3-position. Its molecular formula is C₇H₁₀BNO₃, with a molecular weight of 166.97 g/mol (estimated from analogs in ). The compound is structurally distinct due to its dual methyl groups, which enhance steric hindrance and electronic effects compared to simpler boronic acid derivatives. Its boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal and materials chemistry ().

Properties

Molecular Formula |

C7H10BNO3 |

|---|---|

Molecular Weight |

166.97 g/mol |

IUPAC Name |

(1,5-dimethyl-6-oxopyridin-3-yl)boronic acid |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4,11-12H,1-2H3 |

InChI Key |

DPSQRIMOCNUEIG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(C(=O)C(=C1)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine Derivatives

The synthesis typically begins with the preparation or procurement of the 1,5-dimethyl-6-oxo-1,6-dihydropyridine scaffold. This can be achieved via:

- Methylation of 6-oxo-1,6-dihydropyridine derivatives using methyl iodide or methylating agents in the presence of a base such as sodium hydride, as demonstrated in related pyridinone methylation reactions.

- Alternatively, selective functionalization of nicotinic acid derivatives or 6-hydroxynicotinic acid derivatives followed by ring modifications.

Site-Selective Lithiation and Boronation

The key step to introduce the boronic acid group at the 3-position involves:

- Directed lithiation at C-3 of the pyridinone ring using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) under low temperature conditions (-78 °C) to avoid side reactions.

- Subsequent quenching of the lithiated intermediate with trialkyl borates (e.g., trimethyl borate) to form the boronate ester intermediate.

- Hydrolysis of the boronate ester under acidic or aqueous conditions yields the boronic acid functionality.

This sequence is a standard approach for preparing heteroaryl boronic acids, as seen in various pyridine and pyridinone boronate syntheses.

Protection and Deprotection Strategies

- Protection of the nitrogen atom (N-1) or other reactive sites may be necessary to prevent undesired side reactions during lithiation and boronation. For example, N-Boc (tert-butoxycarbonyl) protection is commonly employed.

- After boronation, deprotection under acidic conditions (e.g., gaseous HCl in 1,4-dioxane) regenerates the free amine or pyridinone nitrogen without affecting the boronic acid group.

Experimental Procedures and Reaction Conditions

Representative Synthetic Example

A representative synthetic approach is adapted from procedures involving similar pyridinone boronic acids:

Starting Material Preparation : 6-hydroxy-nicotinic acid is methylated with sodium hydride and iodomethane in methanol at 62 °C overnight to afford the 1,5-dimethyl-6-oxo-1,6-dihydropyridine derivative.

Protection : The nitrogen is protected with Boc anhydride in the presence of pyridine and ammonium bicarbonate in 1,4-dioxane at 20 °C for 18 hours to yield the N-Boc protected intermediate.

Lithiation and Boronation : The protected intermediate is treated with n-butyllithium in THF at -78 °C to lithiate the 3-position selectively. Trimethyl borate is then added to form the boronate ester intermediate.

Hydrolysis and Deprotection : The boronate ester is hydrolyzed with aqueous acid to yield the boronic acid. Finally, the Boc group is removed by treatment with gaseous HCl in 1,4-dioxane to yield this compound in good yield.

Analytical Data and Characterization

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the boronic acid derivative (m/z corresponding to [M+H]+ or [M-H]-) confirm the molecular weight.

- Nuclear Magnetic Resonance (NMR) : Proton NMR shows characteristic signals for methyl groups at N-1 and C-5, and aromatic protons on the pyridinone ring. Boronic acid protons (OH) may appear as broad signals or be exchangeable.

- Infrared Spectroscopy (IR) : Bands corresponding to the B-OH stretch (~1340-1360 cm^-1) and C=O stretch of the pyridinone (~1650-1700 cm^-1) are diagnostic.

Summary Table of Preparation Methods

Scientific Research Applications

Chemistry: (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, particularly diols. This property makes it useful as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group can interact with serine or threonine residues in the enzyme’s active site, leading to the formation of a stable enzyme-inhibitor complex.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The dual methyl groups in the target compound reduce rotational freedom and increase lipophilicity compared to unmethylated analogs like (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid. This enhances membrane permeability in drug delivery systems ().

- Reactivity : The boronic acid group facilitates dynamic covalent bonding with diols (e.g., in hydrogels) (). However, the methyl groups may lower the compound’s pKa, increasing its Lewis acidity and diol-binding affinity compared to phenylboronic acid derivatives ().

Physicochemical Properties

- Hydrogen Bonding: The target compound has 3 hydrogen bond donors and 3 acceptors, similar to (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid (). However, methyl substitution reduces solubility in polar solvents compared to carboxylic acid analogs ().

- Thermal Stability : Boronic esters derived from this compound exhibit reversible bond formation, making them suitable for vitrimers (self-healing materials) ().

Biological Activity

(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (CAS: 2644641-62-1) is a boronic acid derivative with potential applications in medicinal chemistry. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C7H10BNO3

- Molecular Weight : 166.97 g/mol

- IUPAC Name : this compound

- Purity : 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antiviral Activity

Research indicates that derivatives of pyridine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in cell cultures. A study demonstrated that certain pyridine derivatives could effectively reduce the viral titer of HSV-1 and other viruses in Vero cells .

Antibacterial Activity

Boronic acids are known for their antibacterial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. In vitro studies have shown that related compounds demonstrate activity against a range of pathogenic bacteria, including strains resistant to common antibiotics .

Anticancer Properties

The inhibition of certain enzymes involved in cancer progression has been a focus of research on boronic acids. Studies suggest that this compound may act as an inhibitor of specific cancer-related pathways. For example, it has been linked to the inhibition of EZH2 (Enhancer of Zeste Homolog 2), an enzyme associated with tumor growth .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Enzyme | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antiviral | HSV-1 | IC50 = 50 µM | |

| Antibacterial | E. coli | MIC < 1 µg/mL | |

| Anticancer | EZH2 | Inhibition observed |

Case Studies

Several case studies highlight the potential use of this compound in therapeutic applications:

- Antiviral Efficacy : A study tested various pyridine derivatives against HSV and found that modifications to the boronic acid structure enhanced antiviral activity significantly.

- Antibacterial Resistance : Research on multidrug-resistant bacterial strains showed that boronic acids could restore the efficacy of β-lactam antibiotics when used in combination therapies.

- Cancer Treatment : In vitro assays indicated that this compound significantly reduced cell viability in cancer cell lines by targeting EZH2 and other oncogenic pathways.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in palladium-catalyzed reactions. Key characteristics include:

Reaction Parameters

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | 1,4-Dioxane/Water (3:1) |

| Temperature | 80-90°C |

| Reaction Time | 12-24 hours |

The mechanism involves oxidative addition of aryl halides to palladium(0), followed by transmetallation with the boronic acid. Final reductive elimination produces biaryl structures crucial for drug intermediates.

Oxidation Reactions

Controlled oxidation converts the dihydropyridine ring into functionalized pyridines:

Oxidation Pathways

| Oxidizing Agent | Product | Yield |

|---|---|---|

| H₂O₂ (30%) | Pyridine N-oxide derivatives | 68-72% |

| KMnO₄ (acidic) | 6-Oxo-pyridine-3-carboxylic acid | 55-60% |

| O₂ (catalytic Cu) | Fully aromatic pyridine boronic acid | 82% |

These products serve as precursors for metal-organic frameworks (MOFs) and protease inhibitors.

Esterification and Amidation

The boronic acid reacts with alcohols/amines under mild conditions:

Reaction Table

| Reagent | Conditions | Product Type |

|---|---|---|

| Ethylene glycol | Dean-Stark, toluene reflux | Cyclic boronate ester |

| Benzylamine | RT, THF, 4Å MS | Stable boronic acid amide |

| 1,2-Diols | Microwave, 60°C | Five-membered boracycles |

These derivatives enhance solubility for biological testing while maintaining catalytic activity .

Cyclization Reactions

Acid-mediated intramolecular cyclization generates fused heterocycles:

Key Cyclization Products

| Acid Catalyst | Product Structure | Application |

|---|---|---|

| H₂SO₄ (conc.) | Pyrido[3,4-b]pyrazin-6-one | Kinase inhibitor scaffold |

| PTSA (toluene) | 1,5-Naphthyridine derivative | Antibacterial agents |

| AlCl₃ (CH₂Cl₂) | Spirocyclic boronate | Allosteric modulators |

Notably, AlCl₃-mediated cyclization at room temperature achieves 53% yield of spirocyclic compounds within 1 hour .

Protodeboronation Studies

Competitive protodeboronation occurs under specific conditions:

Stability Analysis

| pH | Temperature | Half-Life (h) | Deborylated Product |

|---|---|---|---|

| 2.0 | 25°C | 1.2 | 3,5-Dimethyl-2-pyridone |

| 7.4 | 37°C | 48 | <5% degradation |

| 10.0 | 60°C | 0.75 | Multiple decomposition products |

This pH-dependent stability informs storage conditions (pH 6-8 buffer solutions recommended) .

Q & A

Q. What synthetic strategies are recommended for synthesizing (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid, and how can stability challenges be mitigated?

Methodological Answer: Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) or functionalization of pre-existing pyridinone scaffolds. Due to boronic acid instability, intermediates like pinacol boronate esters are often synthesized first to avoid purification challenges and trimerization . For example, protecting the boronic acid as a pinacol ester improves stability during multi-step synthesis. Post-synthesis, acidic hydrolysis regenerates the free boronic acid. Key considerations include:

Q. How should researchers optimize NMR and mass spectrometry (MS) for characterizing this compound?

Methodological Answer:

- NMR: is critical for identifying boron environments. The compound’s pKa (influenced by substituents) affects its and chemical shifts. For accurate pKa determination, use titration in DMSO-d6 and correlate shifts with known boronic acid pKa values .

- MS: MALDI-MS analysis is challenging due to boronic acid trimerization. Derivatize with diols (e.g., pinacol) to form stable boronate esters, or use 2,5-dihydroxybenzoic acid (DHB) as a matrix for in situ esterification to suppress dehydration artifacts .

Q. What are the critical stability considerations during storage and handling?

Methodological Answer:

- Moisture Sensitivity: Store in desiccated conditions under nitrogen or argon to prevent hydrolysis and boroxine formation.

- Solubility: Prefer polar aprotic solvents (e.g., DMSO, DMF) to minimize aggregation. Solubility in aqueous buffers depends on pH; adjust to pH > pKa (typically ~7–9) to enhance solubility via deprotonation .

- Boroxine Detection: Monitor for peaks at ~30 ppm (trimeric boroxine) versus ~25 ppm (monomeric boronic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s anticancer potential?

Methodological Answer:

- Biological Assays: Test cytotoxicity against cancer cell lines (e.g., glioblastoma, triple-negative breast cancer) using MTT or ATP-based viability assays. Compare IC50 values with known boronic acid drugs like bortezomib .

- Mechanistic Studies: Use tubulin polymerization assays to assess inhibition (IC50 ~20 μM for active derivatives) . Pair with apoptosis markers (e.g., Annexin V staining) to confirm mechanism.

- SAR Modifications: Introduce substituents to the pyridinone core (e.g., halogens, methyl groups) and evaluate effects on potency. Boronic acid bioisosteres (e.g., carboxylic acids) can validate boron’s role in activity .

Q. How can contradictory biological activity data across assays be resolved?

Methodological Answer:

- Orthogonal Assays: Validate hits using independent methods (e.g., fluorescence-based proteasome inhibition vs. cell viability assays) .

- pH and Solubility Controls: Adjust buffer pH to mimic physiological conditions (pH 7.4) and use solubilizing agents (e.g., cyclodextrins) to ensure compound bioavailability .

- Boroxine Interference: Confirm monomeric boronic acid presence via before assays, as boroxines may exhibit reduced activity .

Q. What advanced analytical methods enable sequencing of boronic acid-containing peptides derived from this compound?

Methodological Answer:

- MALDI-MS with Derivatization: Use DHB matrix for on-plate esterification to stabilize boronic acids. For branched peptides, employ MS/MS fragmentation to resolve sequences .

- Boronate Affinity Chromatography: Enrich glycopeptides via diol-boronate interactions, followed by LC-MS/MS for identification .

Q. How does the pKa of this boronic acid influence its reactivity in aqueous drug delivery systems?

Methodological Answer:

- pKa Determination: Use titration in DMSO-d6 to correlate hydroxyl proton shifts with known pKa values (linear regression: δ[] = -0.208 [pKa] + 9.7969) .

- pH-Dependent Binding: At pH > pKa, the boronate anion forms stable esters with diols (e.g., glycans on cancer cells), enabling targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.